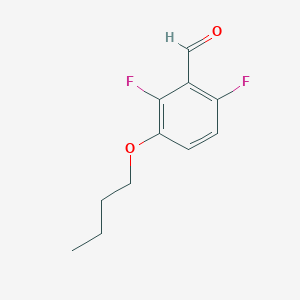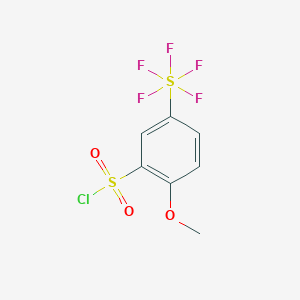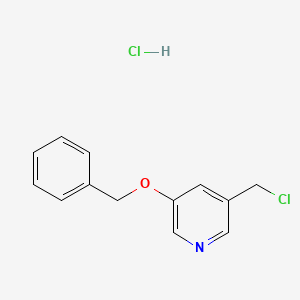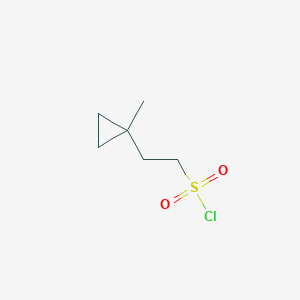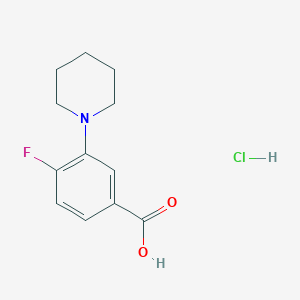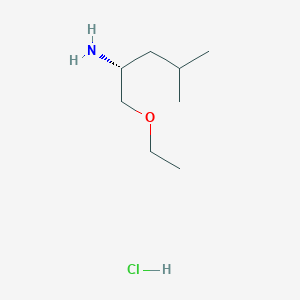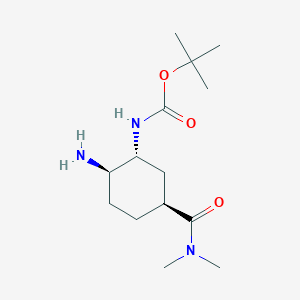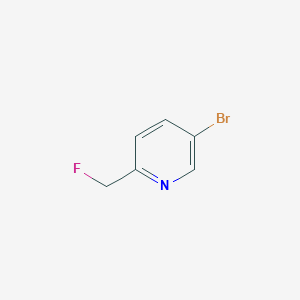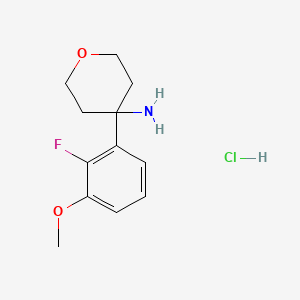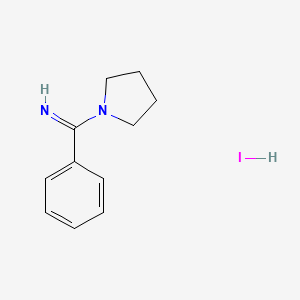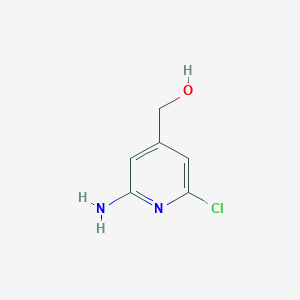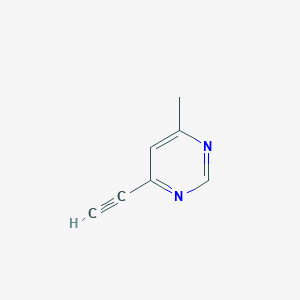
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride
Overview
Description
“4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803571-64-3 . It has a molecular weight of 249.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride” and its InChI code is "1S/C7H10F3NO3.ClH/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13;/h5H,1-4H2,(H,12,13);1H" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
1. Synthesis of Antitumor Compounds
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is used in the synthesis of compounds with potential antitumor activities. For instance, a compound synthesized using a related morpholine derivative showed significant inhibitory capacity against A549 and BGC-823 cancer cell lines (Ji et al., 2018).
2. Development of Peptidomimetics
This compound plays a role in the synthesis of peptidomimetic chemistry. Enantiopure Fmoc-protected morpholine-3-carboxylic acid, related to 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride, is synthesized for use in solid-phase peptide synthesis (Sladojevich et al., 2007).
3. Intermediate for Heterocyclic Compound Synthesis
This compound is an important intermediate in synthesizing biologically active heterocyclic compounds, as indicated by its use in preparing 3-(morpholin-4-yl)propionic acid, a precursor to various pharmaceuticals (Mazur et al., 2007).
4. Methodology Improvement in Pharmaceutical Synthesis
Research demonstrates its use in improving synthesis methods for pharmaceutical intermediates, such as the preparation of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid (Zhao et al., 2009).
5. Antihypoxic Activity
Compounds derived from morpholine, including those similar to 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride, have shown potential antihypoxic effects and are suitable for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
6. Photophysical Characterization
Studies involving related morpholine compounds have provided insights into the structure and photophysical properties, which are crucial for understanding the behavior of these compounds in various applications (Chin et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13;/h5H,1-4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNNDOSBDBMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC(F)(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride | |
CAS RN |
1803571-64-3 | |
| Record name | 3-Morpholinecarboxylic acid, 4-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



